![molecular formula C13H18ClNO2 B14620158 Carbamic chloride, methyl[3-(pentyloxy)phenyl]- CAS No. 59732-06-8](/img/structure/B14620158.png)
Carbamic chloride, methyl[3-(pentyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is a chemical compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a phenyl ring substituted with a pentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, methyl[3-(pentyloxy)phenyl]- typically involves the reaction of a substituted aniline with phosgene (COCl₂) in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the carbamoyl chloride. The general reaction conditions include:
Temperature: Typically carried out at low temperatures to control the reactivity of phosgene.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of carbamic chloride, methyl[3-(pentyloxy)phenyl]- may involve continuous flow processes to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of automated systems and closed reactors is common to minimize exposure and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carbamic acid, which can further decompose to an amine and carbon dioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Major Products
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Amines: Formed by reduction or hydrolysis.
Wissenschaftliche Forschungsanwendungen
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Can be used to modify proteins or peptides by introducing carbamate groups, which can alter their biological activity.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers, resins, and other materials where carbamate functionality is desired.
Wirkmechanismus
The mechanism of action of carbamic chloride, methyl[3-(pentyloxy)phenyl]- involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, or other biological molecules, altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Phenyl isocyanate: Shares the isocyanate intermediate in its synthesis but lacks the carbamoyl chloride functionality.
Methyl carbamate: A simpler carbamate compound without the phenyl and pentyloxy groups.
Uniqueness
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group on the phenyl ring, which can influence its reactivity and the types of products formed. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other carbamoyl chlorides.
Eigenschaften
CAS-Nummer |
59732-06-8 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
N-methyl-N-(3-pentoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-5-9-17-12-8-6-7-11(10-12)15(2)13(14)16/h6-8,10H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
MXVCJLWURDISCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


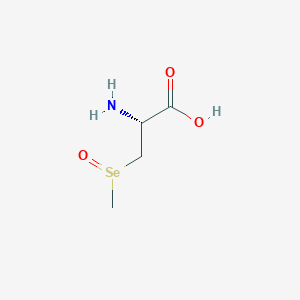
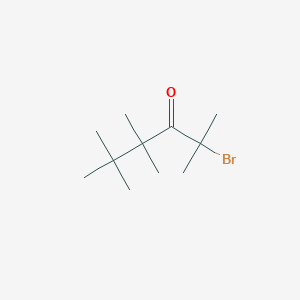
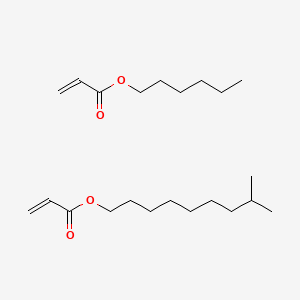
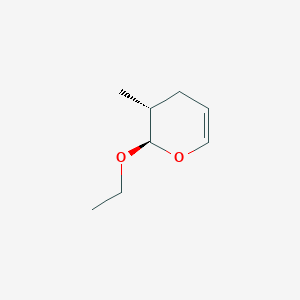

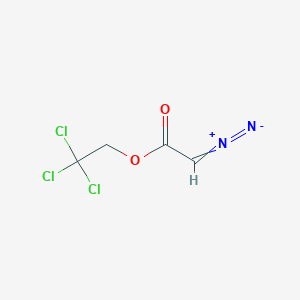
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
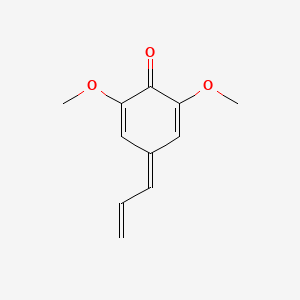
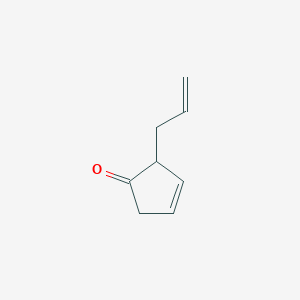


![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
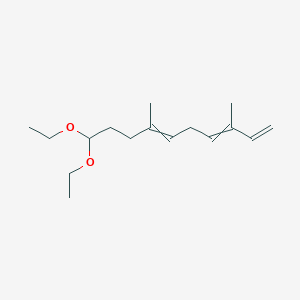
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
